molecular formula C16H15N3O2S B5659480 5-(phenoxymethyl)-N-(thiophen-3-ylmethyl)-1H-pyrazole-3-carboxamide

5-(phenoxymethyl)-N-(thiophen-3-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B5659480
M. Wt: 313.4 g/mol
InChI Key: YKEBDWRSLYYQPO-UHFFFAOYSA-N
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Description

5-(phenoxymethyl)-N-(thiophen-3-ylmethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with phenoxymethyl and thiophen-3-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(phenoxymethyl)-N-(thiophen-3-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Phenoxymethyl Group: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction using phenol and a suitable leaving group such as a halide.

    Introduction of Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be added via a coupling reaction, such as a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(phenoxymethyl)-N-(thiophen-3-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenoxymethyl or thiophen-3-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Phenol with a halide under basic conditions for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring or the substituent groups.

    Reduction: Reduced forms of the substituent groups.

    Substitution: Substituted derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

5-(phenoxymethyl)-N-(thiophen-3-ylmethyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 5-(phenoxymethyl)-N-(thiophen-3-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting Signal Transduction Pathways: Influencing pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

  • 5-(phenoxymethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide
  • 5-(phenoxymethyl)-N-(furan-3-ylmethyl)-1H-pyrazole-3-carboxamide
  • 5-(phenoxymethyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

Uniqueness

5-(phenoxymethyl)-N-(thiophen-3-ylmethyl)-1H-pyrazole-3-carboxamide is unique due to the specific combination of substituents on the pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new materials and pharmaceuticals with tailored properties.

Properties

IUPAC Name

5-(phenoxymethyl)-N-(thiophen-3-ylmethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-16(17-9-12-6-7-22-11-12)15-8-13(18-19-15)10-21-14-4-2-1-3-5-14/h1-8,11H,9-10H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEBDWRSLYYQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=NN2)C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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